Benzoic acid, 4-(hexyloxy)-, 4-pentylphenyl ester
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Overview
Description
Benzoic acid, 4-(hexyloxy)-, 4-pentylphenyl ester is a chemical compound with the molecular formula C24H32O3 and a molecular weight of 368.51 g/mol . This compound is known for its unique structure, which includes a benzoic acid moiety substituted with a hexyloxy group and esterified with 4-pentylphenyl . It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-(hexyloxy)-, 4-pentylphenyl ester typically involves the esterification of 4-pentylphenol with 4-(hexyloxy)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-(hexyloxy)-, 4-pentylphenyl ester can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids under strong oxidative conditions.
Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Benzoic acid, 4-(hexyloxy)-, 4-pentylphenyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying esterification and substitution reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of benzoic acid, 4-(hexyloxy)-, 4-pentylphenyl ester is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. For example, its antimicrobial activity may involve disrupting bacterial cell membranes or inhibiting essential enzymes .
Comparison with Similar Compounds
Similar Compounds
- Benzoic acid, 4-(hexyloxy)-, 4-methylphenyl ester
- Benzoic acid, 4-(hexyloxy)-, 4-ethylphenyl ester
- Benzoic acid, 4-(hexyloxy)-, 4-propylphenyl ester
Uniqueness
Benzoic acid, 4-(hexyloxy)-, 4-pentylphenyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
CAS No. |
38444-15-4 |
---|---|
Molecular Formula |
C24H32O3 |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
(4-pentylphenyl) 4-hexoxybenzoate |
InChI |
InChI=1S/C24H32O3/c1-3-5-7-9-19-26-22-17-13-21(14-18-22)24(25)27-23-15-11-20(12-16-23)10-8-6-4-2/h11-18H,3-10,19H2,1-2H3 |
InChI Key |
IRMSQSDYVDQMKE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)CCCCC |
Origin of Product |
United States |
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